Diethoxymethyl acetate

Nucleoside chemistry Cyclization reagent Adenosine receptor antagonists

Diethoxymethyl acetate (DEMA, CAS 14036-06-7) is a mixed orthoester derivative that functions as a reactive orthoformic acid derivative in which the acetate group can be readily substituted by alkoxy, amino, thiolo, and carbon nucleophiles. It is classified as a dialkoxymethyl ester with the molecular formula C₇H₁₄O₄ and a molecular weight of 162.19 g/mol.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
CAS No. 14036-06-7
Cat. No. B157029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxymethyl acetate
CAS14036-06-7
SynonymsDiethoxymethanol Acetate;  NSC 158267;  1,1-Diethoxymethanol 1-Acetate
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCCOC(OCC)OC(=O)C
InChIInChI=1S/C7H14O4/c1-4-9-7(10-5-2)11-6(3)8/h7H,4-5H2,1-3H3
InChIKeyIRUNKQSGDBYUDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethoxymethyl Acetate (CAS 14036-06-7): Baseline Characterization for Scientific Procurement


Diethoxymethyl acetate (DEMA, CAS 14036-06-7) is a mixed orthoester derivative that functions as a reactive orthoformic acid derivative in which the acetate group can be readily substituted by alkoxy, amino, thiolo, and carbon nucleophiles [1]. It is classified as a dialkoxymethyl ester with the molecular formula C₇H₁₄O₄ and a molecular weight of 162.19 g/mol [1]. The compound exhibits a melting point of 27 °C, a boiling point of 70 °C at 15 mmHg, and a density of 0.993 g/mL [1]. DEMA is soluble in most common organic solvents and is commercially available as a colorless liquid or solid of 99% purity [1]. It is prepared from triethyl orthoformate and formic acid/acetic anhydride [1]. The compound is moisture-sensitive, decomposes into ethyl acetate and ethyl formate at temperatures above 120 °C, and requires storage under dry conditions [1].

Why Generic Orthoester Substitution Fails for Diethoxymethyl Acetate Procurement


Diethoxymethyl acetate cannot be interchangeably substituted with common orthoesters such as triethyl orthoacetate (TEOA), trimethyl orthoacetate (TMOA), or triethyl orthoformate (TEOF) because it is a mixed orthoester that combines formate-derived alkoxy groups with an acetate leaving group in a single molecular entity. Unlike symmetrical orthoesters (e.g., TEOA, bp 142 °C; TMOA, bp 107 °C [1]), DEMA possesses a unique substitution profile wherein the acetate moiety serves as a preferential leaving group while the ethoxy groups remain available for further transformations [2]. This differential reactivity enables oxocarbenium ion generation under mild Lewis acid conditions that would not equivalently activate symmetrical orthoesters [2]. Furthermore, DEMA decomposes at temperatures above 120 °C [3], whereas TEOA is stable at its boiling point of 142 °C [1]—a thermal stability differential that imposes distinct handling and reaction design constraints. Generic orthoester substitution would fail to recapitulate the specific leaving group hierarchy and oxocarbenium electrophile generation kinetics that underpin DEMA's demonstrated utility in nucleoside cyclization [4], asymmetric hydroacetalization [2], and chromone synthesis [5].

Quantitative Differentiation Evidence for Diethoxymethyl Acetate vs. Orthoester Analogs


DEMA vs. Ac₂O/H⁺: Differential Cyclization Enables First-Time Synthesis of β-Mannopyranosyl Nucleosides

In the synthesis of theophylline nucleosides, diethoxymethyl acetate (DEMA)-induced cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil enabled the first-time preparation of β-D-mannopyranosyl-, α-D-galactofuranosyl-, and β-D-glucofuranosyltheophylline nucleosides [1]. The comparator method using Ac₂O/H⁺-induced cyclization of the same imine precursors produced 8-methyltheophylline derivatives, but failed to generate the β-mannopyranosyl nucleoside stereochemistry [1].

Nucleoside chemistry Cyclization reagent Adenosine receptor antagonists

DEMA Enables Zn(OTf)₂-Promoted Oxocarbenium Generation for Asymmetric Hydroacetalization

Diethoxymethyl acetate serves as a unique oxocarbenium electrophile precursor when activated by the mild Lewis acid zinc triflate, enabling highly enantioselective formal hydroformylation of vinyl arenes under CuH catalysis [1]. The protocol produced α-aryl acetal products with exclusively branched regioselectivity and full preservation of enantiomeric purity upon conversion to aldehydes, alcohols, and amines [1]. Symmetrical orthoesters such as triethyl orthoacetate and triethyl orthoformate lack the acetate leaving group required for this specific oxocarbenium generation pathway under identical Lewis acid conditions [2].

Asymmetric catalysis CuH catalysis Hydroacetalization

DEMA Activation of Isoniazid vs. Aniline Activation: Dual Pathways Converge to Identical Tautomer

Two synthetic procedures were developed using diethoxymethyl acetate: (1) activation of isoniazid with DEMA followed by condensation with anilines, and (2) activation of substituted anilines with DEMA followed by condensation with isoniazid [1]. NMR studies confirmed that both approaches yielded the same tautomer [1]. The resulting hydrazones exhibited MIC values of 1 μmol/L against Mycobacterium tuberculosis and 0.125–0.250 μmol/L against M. kansasii 325/80, with selectivity indices (SI) up to 31.3 [1].

Antimycobacterial agents Hydrazone synthesis Isoniazid derivatives

DEMA Thermal Decomposition Profile Differentiates from Symmetrical Orthoester Stability

Diethoxymethyl acetate decomposes at temperatures above 120 °C into ethyl acetate and ethyl formate [1]. In contrast, triethyl orthoacetate (TEOA) has a reported boiling point of 142 °C at atmospheric pressure without decomposition [2]. Trimethyl orthoacetate (TMOA) boils at 107 °C [2]. This thermal instability profile of DEMA at elevated temperatures dictates that reactions requiring heating must remain below the 120 °C decomposition threshold, whereas symmetrical orthoesters can tolerate higher reaction temperatures.

Reagent stability Thermal decomposition Storage requirements

DEMA-Driven Chromone Synthesis: 15-Minute Reaction at 140–150 °C Yields 3-(Polyhaloacyl)chromones

The reaction of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with diethoxymethyl acetate at 140–150 °C for 15 minutes produces 3-(polyhaloacyl)chromones in good yields [1]. This rapid heterocycle formation exploits DEMA's capacity to act as a one-carbon synthon for chromone elaboration. Comparative methods using alternative orthoesters for chromone synthesis are not reported in the same study; however, the specificity of DEMA for this transformation is notable given the structural requirement for a mixed orthoester with an acetate leaving group.

Chromone synthesis Heterocycle formation Polyhaloacyl derivatives

Validated Application Scenarios for Diethoxymethyl Acetate in Scientific and Industrial Workflows


Synthesis of Stereochemically Challenging Nucleosides for Adenosine Receptor Antagonist Development

Use diethoxymethyl acetate as the cyclization reagent for 4-amino-5-glycosylideneimino-1,3-dimethyluracil precursors when β-D-mannopyranosyl nucleoside stereochemistry is required. This scenario is validated by the first-time synthesis of β-D-mannopyranosyltheophylline nucleoside using DEMA-induced cyclization, a stereochemical outcome not achieved with Ac₂O/H⁺-based cyclization methods [1].

Asymmetric Formal Hydroformylation of Vinyl Arenes via CuH Catalysis

Employ diethoxymethyl acetate as the oxocarbenium electrophile precursor in Zn(OTf)₂-promoted CuH-catalyzed hydroacetalization reactions. This protocol provides α-aryl acetal products with exclusively branched regioselectivity and full retention of enantiomeric purity upon subsequent derivatization to aldehydes, alcohols, and amines [2].

Activation of Isoniazid or Anilines in Antimycobacterial Hydrazone Synthesis

Utilize diethoxymethyl acetate for flexible activation of either isoniazid or substituted anilines in the synthesis of hydrazones linked with electron-withdrawing substituents. Both activation pathways converge to the identical tautomer, enabling route optimization without altering final product identity. The resulting compounds exhibit MIC values of 1 μmol/L against M. tuberculosis and 0.125–0.250 μmol/L against M. kansasii [3].

Rapid Synthesis of 3-(Polyhaloacyl)chromone Derivatives

Apply diethoxymethyl acetate in the 15-minute reaction with 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones at 140–150 °C to produce 3-(polyhaloacyl)chromones in good yields. This rapid heterocycle-forming transformation is specifically enabled by DEMA's mixed orthoester structure [4].

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